

Enprofylline plasma concentration measurement HPLC method

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Compound Focus: Enprofylline

CAS No.: 41078-02-8

Cat. No.: S527190

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A Practical Approach to Method Development

When a specific method is not available, a common practice is to adapt a published method for a structurally similar compound. **Doxofylline** is a xanthine derivative structurally related to **enprofylline**. The detailed RP-HPLC method for doxofylline and terbutaline sulphate can be adapted for **enprofylline** [1].

The table below summarizes the core chromatographic parameters from this method:

Parameter	Specification
Chromatographic Mode	Reversed-Phase (RP-HPLC)
Column	Zorbax-SB Phenyl (250 x 4.6 mm, 5 µm)
Mobile Phase	25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 %v/v)
Flow Rate	1.0 mL/min
Detection (PDA)	274 nm
Column Temperature	40 °C

Parameter	Specification
Injection Volume	Not specified (Typically 10-20 µL for such assays)

Detailed Experimental Protocol for a Related Compound

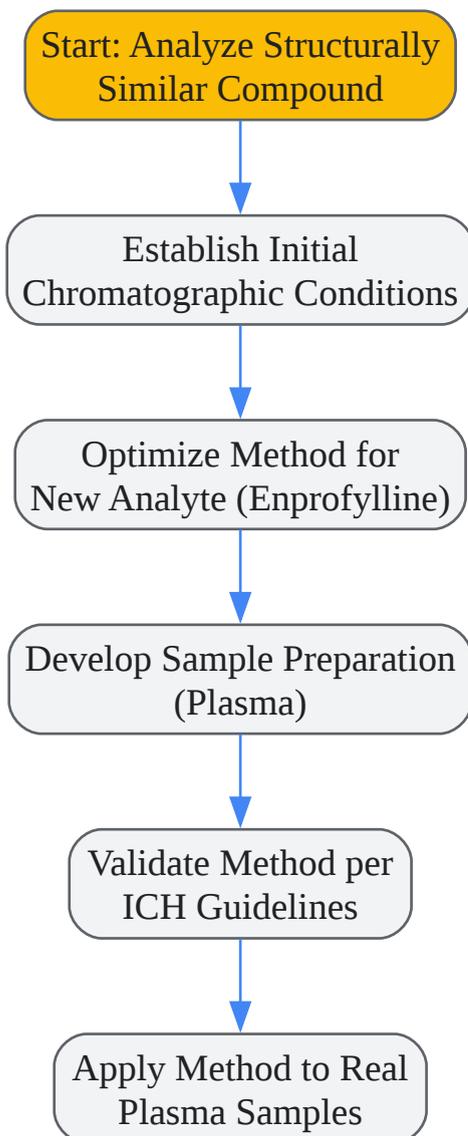
The following is a summary of the stability-indicating RP-HPLC method for the simultaneous estimation of **Doxofylline and Terbutaline Sulphate** in bulk and pharmaceutical dosage forms [1]. This protocol exemplifies the level of detail required for a bioanalytical method and can be used as a template.

- **Instrumentation:** Agilent 1100 series quaternary gradient HPLC system equipped with an autosampler and a photodiode array (PDA) detector. Data processing was performed using Empower software (v3.0).
- **Standard and Sample Preparation:**
 - **Stock Solutions:** Prepared doxofylline (1 mg/mL) and terbutaline sulphate (0.1 mg/mL) in the mobile phase.
 - **Calibration Curve:** Mixed and diluted stock solutions to achieve concentrations in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate (70–130% of the nominal test concentration).
 - **Plasma Sample Prep (Proposed):** For your work on **enprofylline** in plasma, you will need to develop a sample preparation step. A simple protein precipitation using a solvent like acetonitrile (e.g., a 1:3 ratio of plasma:acetonitrile) is a common starting point. The supernatant would be diluted with the mobile phase before injection.
- **Forced Degradation Studies:** To prove the method's stability-indicating nature, forced degradation of the drug substances was performed under the following conditions and the resulting solutions were analyzed:
 - **Acid Hydrolysis:** Reflux with 0.1N HCl at 100°C for 5 hours.
 - **Base Hydrolysis:** Reflux with 0.1N NaOH at 100°C for 5 hours.
 - **Oxidation:** Reflux with 10% hydrogen peroxide at 80°C for 5 hours.
 - **Photolytic:** Exposure to 1.2 million lux hours of UV light for 24 hours.
 - **Thermal:** Kept in a hot air oven at 80°C for 48 hours.
- **Method Validation:** The method was validated as per ICH guidelines and showed:
 - **Linearity:** The method was linear in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate, with a correlation coefficient (r^2) > 0.999.
 - **Sensitivity:** LOQ for doxofylline was 1.16 µg/mL and for terbutaline sulphate was 2.08 µg/mL. LOD was 0.38 µg/mL for doxofylline and 0.62 µg/mL for terbutaline sulphate.

- **Precision:** The RSD for repeatability (six injections) was <2%.
- **Accuracy:** Mean recovery was between 98-102% for both drugs at 80%, 100%, and 120% levels.
- **Specificity:** The method effectively separated the drugs from their degradation products, confirmed by peak purity tests using the PDA detector.

Workflow for Method Adaptation and Validation

The following diagram illustrates the logical workflow for developing and validating an HPLC method for a new analyte like **enprofylline**, based on the principles demonstrated in the search results.



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Key Considerations for Your Project

To successfully develop an assay for **enprofylline**, you will need to focus on:

- **Sample Preparation from Plasma:** This is critical for accurate quantification. Investigate techniques like **liquid-liquid extraction (LLE)** or **solid-phase extraction (SPE)** to effectively remove proteins and other interfering components from plasma, which will improve sensitivity and reduce matrix effects.
- **Method Optimization:** The conditions from the doxofylline method are a starting point. You must experimentally optimize parameters like mobile phase pH, organic modifier ratio, and gradient profile to achieve optimal separation and peak shape for **enprofylline**.
- **Comprehensive Validation:** For a bioanalytical method, you must perform a full validation. This includes demonstrating selectivity, linearity, accuracy, precision (within-day and between-day), recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.

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References

1. Stability-Indicating RP-HPLC Method for the Simultaneous ... [pmc.ncbi.nlm.nih.gov]

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